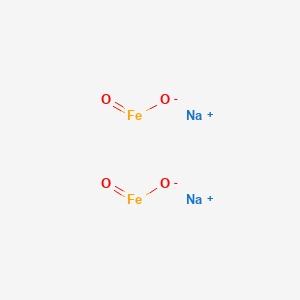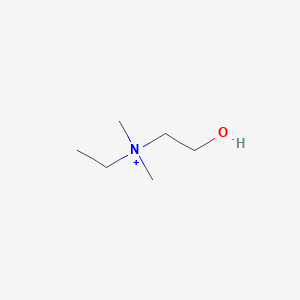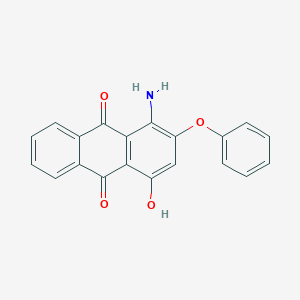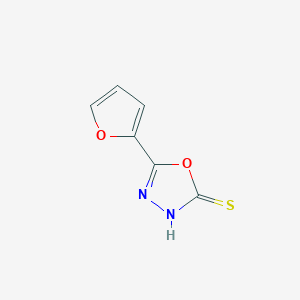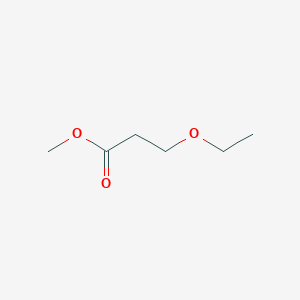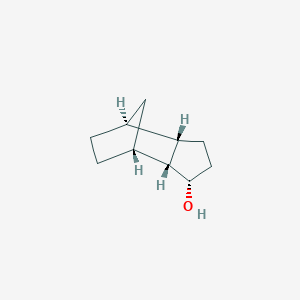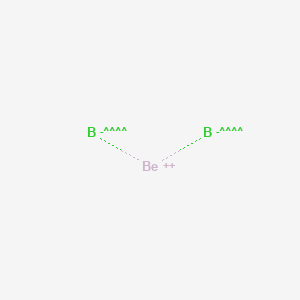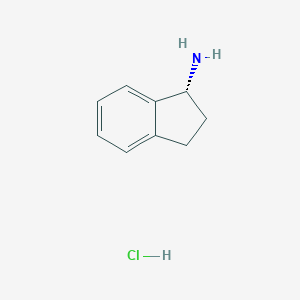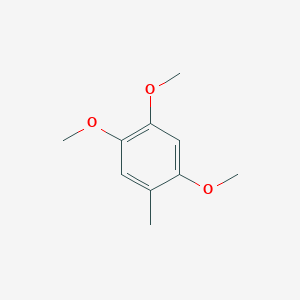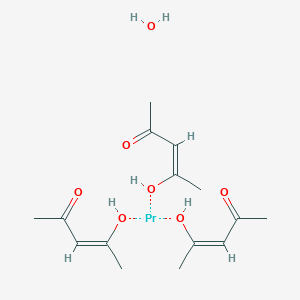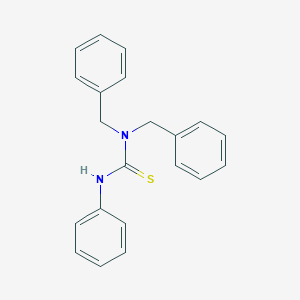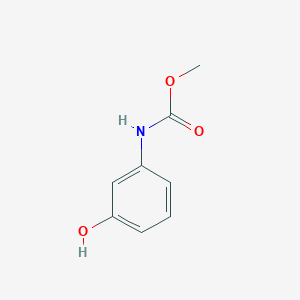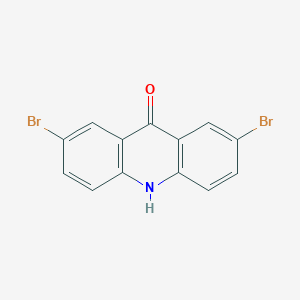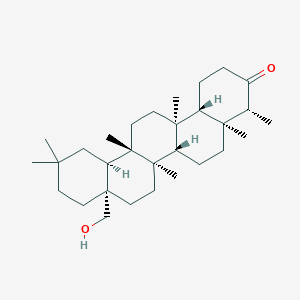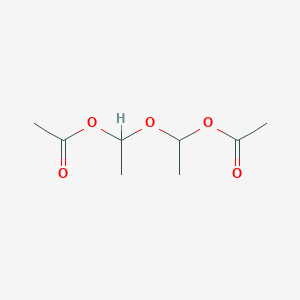
Di(1-Acetoxyethyl) ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Di(1-Acetoxyethyl) ether, also known as DAEE, is an organic compound with the chemical formula C6H12O3. It is a colorless and odorless liquid that is commonly used as a solvent in various chemical reactions. DAEE is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications.
Wirkmechanismus
The exact mechanism of action of Di(1-Acetoxyethyl) ether is not well understood. However, it is believed that it acts as a polar aprotic solvent, which means that it can dissolve polar compounds without undergoing any chemical reactions. Di(1-Acetoxyethyl) ether is also known to form hydrogen bonds with other molecules, which further enhances its solvent properties.
Biochemische Und Physiologische Effekte
Di(1-Acetoxyethyl) ether has not been extensively studied for its biochemical and physiological effects. However, it is known to be a relatively safe compound that does not have any significant toxic effects on humans or animals. It is also non-carcinogenic and does not pose any significant health risks.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using Di(1-Acetoxyethyl) ether in laboratory experiments is its ability to dissolve a wide range of organic compounds. It is also relatively inexpensive and readily available, making it an attractive solvent for researchers. However, Di(1-Acetoxyethyl) ether has some limitations, such as its low boiling point, which can make it challenging to work with in some experiments.
Zukünftige Richtungen
There are several potential future directions for research on Di(1-Acetoxyethyl) ether. One area of interest is its potential use as a solvent in the production of biofuels. Di(1-Acetoxyethyl) ether has been shown to be an effective solvent for the production of biodiesel, and further research in this area could lead to the development of more efficient and sustainable methods for producing biofuels.
Another potential area of research is the use of Di(1-Acetoxyethyl) ether in the synthesis of new organic compounds with unique properties. Di(1-Acetoxyethyl) ether has been shown to be an effective solvent for reactions involving a wide range of organic compounds, and further research in this area could lead to the discovery of new and innovative materials.
Conclusion
In conclusion, Di(1-Acetoxyethyl) ether is a versatile compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is commonly used as a solvent in various chemical reactions and has been extensively studied for its potential use in the production of biofuels and the synthesis of new organic compounds. While further research is needed to fully understand its mechanism of action and potential applications, Di(1-Acetoxyethyl) ether is a promising compound that could have significant implications for various scientific fields.
Synthesemethoden
Di(1-Acetoxyethyl) ether can be synthesized through the reaction of acetic anhydride and ethylene glycol in the presence of a catalyst. The reaction produces Di(1-Acetoxyethyl) ether along with acetic acid as a byproduct. The synthesis of Di(1-Acetoxyethyl) ether is a relatively simple process that can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
Di(1-Acetoxyethyl) ether has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of Di(1-Acetoxyethyl) ether is in the synthesis of various organic compounds. It is commonly used as a solvent for reactions involving carboxylic acids, esters, and other organic compounds.
Eigenschaften
CAS-Nummer |
10526-21-3 |
|---|---|
Produktname |
Di(1-Acetoxyethyl) ether |
Molekularformel |
C8H14O5 |
Molekulargewicht |
190.19 g/mol |
IUPAC-Name |
1-(1-acetyloxyethoxy)ethyl acetate |
InChI |
InChI=1S/C8H14O5/c1-5(9)11-7(3)13-8(4)12-6(2)10/h7-8H,1-4H3 |
InChI-Schlüssel |
DUVYYTAFWYOJON-UHFFFAOYSA-N |
SMILES |
CC(OC(C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(OC(C)OC(=O)C)OC(=O)C |
Synonyme |
1,1'-Oxybisethanol diacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



